molecular formula C12H8N2O B6431953 3-phenoxypyridine-4-carbonitrile CAS No. 78790-74-6

3-phenoxypyridine-4-carbonitrile

Cat. No.: B6431953
CAS No.: 78790-74-6
M. Wt: 196.20 g/mol
InChI Key: BLBNWYFNLQKNLZ-UHFFFAOYSA-N
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Description

3-Phenoxypyridine-4-carbonitrile is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a core scaffold for developing novel therapeutic agents. Its structure incorporates both pyridine and carbonitrile moieties, which are common in biologically active molecules and clinical drugs . Compounds featuring the cyanopyridine core have been extensively investigated and demonstrate a broad spectrum of pharmacological activities. Research on related derivatives has highlighted significant anticancer properties , with specific analogs exhibiting potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7), colorectal (CaCo-2), liver (HepG2), and prostate cancers . Furthermore, cyanopyridine derivatives have been explored as cardiotonic agents ./ Studies on milrinone analogs based on a pyridine-3-carbonitrile structure have shown promising inotropic effects, suggesting potential applications for treating congestive heart failure . The versatility of the cyanopyridine structure also allows for synthetic manipulation to create diverse derivatives, such as those hybridized with a 1,3,4-oxadiazole ring, to enhance and modulate biological activity . This makes this compound a valuable building block in drug discovery for synthesizing and optimizing new chemical entities. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-phenoxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-6-7-14-9-12(10)15-11-4-2-1-3-5-11/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBNWYFNLQKNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxypyridine-4-carbonitrile typically involves the reaction of 3-phenoxypyridine with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxypyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agrochemical Applications

Herbicidal Activity:
Research has highlighted the effectiveness of phenoxypyridine derivatives, including 3-phenoxypyridine-4-carbonitrile, as herbicides. These compounds exhibit significant herbicidal activity against a range of weeds, particularly through their interactions with plant physiological processes.

  • Mechanism of Action: The herbicidal efficacy of phenoxypyridine compounds is attributed to their ability to inhibit protoporphyrinogen oxidase (PPO), an enzyme critical in the biosynthesis of chlorophyll. By mimicking the structure of protoporphyrin IX, these compounds can effectively compete with natural substrates, leading to the disruption of chlorophyll production and subsequent plant death .
  • Field Studies: In field trials, derivatives of phenoxypyridine demonstrated high inhibition rates against various weed species, including Digitaria sanguinalis and Echinochloa crus-galli. For instance, specific formulations showed over 90% inhibition at recommended application rates .

Pharmaceutical Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors:
this compound has been identified as a potential DPP-4 inhibitor, which is significant in the treatment of type 2 diabetes. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones that promote insulin secretion.

  • Mechanism: The inhibition of DPP-4 leads to increased levels of incretin hormones, thus enhancing insulin secretion and lowering blood glucose levels. This mechanism positions 3-phenoxypyridine derivatives as promising candidates for diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 3-phenoxypyridine derivatives. Various substituents on the pyridine ring can significantly influence biological activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing groups on the pyridine ring generally exhibit higher herbicidal activity compared to those with electron-donating groups. This trend suggests that careful modification of substituents can enhance the desired biological properties .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Herbicidal ActivityEffective against Echinochloa crus-galli with >90% inhibition at 75 g/hm²
DPP-4 InhibitionPotential candidate for managing type 2 diabetes through incretin modulation
Structure ActivityHigher activity with electron-withdrawing substituents on pyridine ring

Case Studies

Case Study 1: Herbicide Development
A study focused on developing new herbicides based on phenoxypyridine derivatives demonstrated that specific modifications led to enhanced PPO inhibitory activity and broader herbicidal spectra. Field tests indicated substantial crop safety while effectively controlling weed populations.

Case Study 2: Diabetes Management
In preclinical trials, a derivative of 3-phenoxypyridine was evaluated for its DPP-4 inhibitory effects. Results showed significant reductions in blood glucose levels in diabetic models, supporting further development into clinical applications.

Mechanism of Action

The mechanism of action of 3-phenoxypyridine-4-carbonitrile in biological systems involves its interaction with specific molecular targets. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites in enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters: The 4-position nitrile in this compound likely enhances dipole interactions compared to 3-carbonitriles (e.g., ), affecting solubility and crystallization .

Synthetic Flexibility : Piperidine and piperazine moieties () improve bioavailability by increasing water solubility through hydrogen bonding .

Halogenation Trade-offs : While chlorine and fluorine improve metabolic stability (), they may also increase environmental persistence, raising regulatory concerns .

Biological Activity

3-Phenoxypyridine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8N2OC_{11}H_{8}N_{2}O. Its structure features a pyridine ring substituted with a phenoxy group and a cyano group, which significantly influence its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₈N₂O
Molecular Weight188.19 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The cyano group enhances binding affinity to enzyme active sites, potentially leading to effective inhibition.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

  • Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

2. Antimicrobial Properties

  • Preliminary data suggest effectiveness against certain bacterial strains, although further studies are required to confirm these findings.

3. Anti-inflammatory Effects

  • The compound's ability to modulate inflammatory pathways suggests potential benefits in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study on Anticancer Activity :
A study explored the effects of pyridine derivatives on cancer cell lines, revealing that compounds with similar fluorinated phenoxy groups exhibited significant cytotoxicity against various cancer types. For example, derivatives were tested against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells, showing IC50 values ranging from 5 to 20 µM depending on the substituents present .

Antimicrobial Testing :
In vitro assays demonstrated that certain derivatives exhibited bactericidal activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents .

Inflammatory Response Modulation :
Research indicates that the compound can inhibit pro-inflammatory cytokines in cell models, highlighting its potential use in treating conditions characterized by excessive inflammation .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(2,4-Difluorophenoxy)pyridinePyridine ring with difluorophenoxy substituentModerate anticancer activity
3-Fluoro-4-(phenoxy)pyridineFluoro-substituted phenoxy groupAntimicrobial properties
5-(trifluoromethyl)pyridin-2-carbonitrileTrifluoromethyl instead of difluoroEnhanced lipophilicity but altered reactivity

Q & A

Basic: What are the established synthetic routes for 3-phenoxypyridine-4-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Cyano-group introduction via nucleophilic substitution or palladium-catalyzed cyanation .
  • Phenoxy-group coupling using Ullmann or Buchwald-Hartwig conditions under inert atmospheres (e.g., nitrogen) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Critical Factors:
  • Temperature control (80–120°C) to avoid side reactions.
  • Catalyst selection (e.g., CuI for Ullmann coupling) impacts reaction efficiency .
  • Yield optimization (typically 50–70%) requires strict anhydrous conditions and stoichiometric precision .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and nitrile carbon (δ ~115 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex substituent environments .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Chromatography:
    • HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

Methodological Answer:

  • Crystal Growth: Slow evaporation from ethanol/dichloromethane mixtures yields diffraction-quality crystals .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Software Tools:
    • SHELX for structure solution and refinement .
    • ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Applications: Resolves tautomeric forms and confirms regioselectivity in nitrile-substituted derivatives .

Advanced: What strategies are employed to evaluate the bioactivity of this compound in pharmacological studies?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Kinase/phosphatase activity measured via fluorescence polarization (IC₅₀ determination) .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported .
  • Structure-Activity Relationship (SAR):
    • Modify phenoxy substituents (e.g., electron-withdrawing groups) to enhance binding affinity .
  • ADMET Profiling:
    • Microsomal stability assays (e.g., liver microsomes) predict metabolic liabilities .

Advanced: How should researchers address contradictions in reported reactivity profiles of this compound?

Methodological Answer:

  • Reproducibility Checks:
    • Replicate reactions under identical conditions (solvent, catalyst, temperature) .
  • Advanced Characterization:
    • In Situ IR Spectroscopy monitors nitrile-group stability during reactions .
    • DFT Calculations (e.g., Gaussian 16) predict reactive sites and explain divergent pathways .
  • Literature Cross-Validation: Compare data with structurally analogous compounds (e.g., 3-fluoro-4-cyanopyridine) .

Advanced: What computational methods aid in identifying pharmacological targets for this compound derivatives?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to screen against target libraries (e.g., kinase domains) .
    • Validate poses with MD simulations (NAMD/GROMACS) .
  • Pharmacophore Modeling:
    • Define essential features (e.g., nitrile as hydrogen-bond acceptor) using Schrödinger Suite .
  • QSAR Models:
    • Train on datasets with measured IC₅₀ values to predict activity of novel analogs .

Advanced: How can multi-step synthetic pathways be optimized for scalable production of this compound analogs?

Methodological Answer:

  • Flow Chemistry:
    • Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyanation) .
  • Catalyst Recycling:
    • Immobilize Pd catalysts on silica to reduce costs and metal leaching .
  • Process Analytical Technology (PAT):
    • In-line FTIR monitors reaction progress in real time .

Advanced: What role does hydrogen-bonding play in the solid-state properties of this compound?

Methodological Answer:

  • Crystal Engineering:
    • Analyze packing diagrams (Mercury software) to identify π-π stacking and C≡N···H interactions .
  • Thermal Analysis:
    • DSC/TGA reveals melting points (~200°C) and decomposition pathways influenced by H-bond networks .
  • Hirshfeld Surface Analysis:
    • Quantifies intermolecular interactions (e.g., C-H···N contacts) using CrystalExplorer .

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